molecular formula C10H5BrClN3 B2467191 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole CAS No. 1300026-95-2

7-bromo-4-chloro-9H-pyrimido[4,5-b]indole

Cat. No.: B2467191
CAS No.: 1300026-95-2
M. Wt: 282.53
InChI Key: JTKLBFLEKNFYSV-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the indole ring system, which is fused with a pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole typically involves multi-step reactions starting from indole derivatives. One common method involves the use of indole-3-carboxaldehyde, benzaldehyde, and ammonium iodide as model substrates, with iodine as the catalyst under an oxygen atmosphere . Another approach includes the Suzuki reaction, where 3-bromo-4-nitropyridine reacts with 4-bromophenylboronic acid, followed by cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidoindoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-4-chloro-9H-pyrimido[4,5-b]indole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-bromo-4-chloro-9H-pyrimido[4,5-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3/c11-5-1-2-6-7(3-5)15-10-8(6)9(12)13-4-14-10/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKLBFLEKNFYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300026-95-2
Record name 7-bromo-4-chloro-9H-pyrimido[4,5-b]indole
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